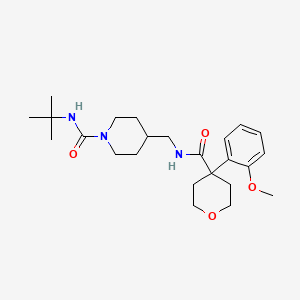

N-(tert-butyl)-4-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tetrahydro-2H-pyran ring, a 2-methoxyphenyl group, and a tert-butyl carboxamide moiety. This compound exhibits structural complexity typical of drug candidates targeting central nervous system (CNS) receptors or enzymes, given its lipophilic tert-butyl group and aromatic methoxyphenyl substituent, which enhance blood-brain barrier permeability .

Properties

IUPAC Name |

N-tert-butyl-4-[[[4-(2-methoxyphenyl)oxane-4-carbonyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N3O4/c1-23(2,3)26-22(29)27-13-9-18(10-14-27)17-25-21(28)24(11-15-31-16-12-24)19-7-5-6-8-20(19)30-4/h5-8,18H,9-17H2,1-4H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCOWIQOJNQEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C22H30N2O3

- Molecular Weight : 386.49 g/mol

- CAS Number : 1207011-90-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It may modulate receptors involved in neurotransmission, potentially affecting mood and cognition.

Biological Activity Data

Case Studies

Several studies have investigated the biological effects of similar compounds within the same chemical class:

-

Study on Anticancer Properties :

- A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited potent anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of the tetrahydropyran moiety in enhancing biological activity (Reference: ).

- Neuroprotective Effects :

- Inflammation Studies :

Chemical Reactions Analysis

Reaction Mechanisms and Stability

Amide Bond Formation :

-

Activated carboxylic acids (e.g., via PyBrop or HATU) react with amines to form carboxamides. PyBrop facilitates coupling by generating reactive intermediates, while DIEA acts as a base to neutralize HCl byproducts .

tert-Butyl Deprotection :

-

Acidic cleavage of the Boc group yields a primary amine. The reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .

Stability Considerations :

-

The compound is stable under standard storage conditions but may undergo hydrolysis in strongly acidic/basic environments due to the carboxamide and ether groups.

-

Methoxy groups on aromatic rings are typically stable but can be cleaved with BBr₃ (not observed in provided sources) .

Experimental Data and Yields

Functional Group Reactivity

-

Piperidine Carboxamide : Susceptible to hydrolysis under extreme pH, forming piperidine-4-carboxylic acid derivatives.

-

Tetrahydro-2H-pyran Ether : Stable to most nucleophiles but may undergo ring-opening under strong acidic conditions .

-

Aromatic Methoxy Group : Resistant to oxidation but can undergo demethylation with specialized reagents (not reported in sources) .

Derivatives and Modifications

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to three closely related analogs:

Key Observations :

- Synthetic Complexity : The tert-butyl carboxamide group in the target compound likely requires multi-step synthesis, similar to compound 11, which involves reductive amination and HPLC purification .

- HPLC Behavior : Longer retention times (e.g., 4.78 min for compound 11) correlate with increased hydrophobicity due to aromatic substituents, suggesting the target compound may exhibit intermediate retention .

Metabolic Stability and Pharmacokinetic Trends

highlights microsomal stability assays for analogs, though data for the target compound are absent. Key inferences:

- Metabolite Identification : Piperidine-containing compounds (e.g., compound 11) undergo oxidative metabolism at the tertiary amine, a vulnerability shared by the target compound .

- Structural Resilience : The tert-butyl group in the target compound may slow CYP450-mediated degradation compared to acetylated analogs (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate), which lack steric protection .

Electronic and Bioactivity Relationships

- Isoelectronicity : The piperidine-tetrahydro-2H-pyran scaffold in the target compound shares electronic similarity with compound 17, suggesting overlapping binding modes for targets like G-protein-coupled receptors .

- Bioactivity Modulation : The 2-methoxyphenyl group may enhance selectivity for serotonin or adrenergic receptors compared to compound 11’s 2-methoxypyridinyl group, which could favor kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.